molecular formula C12H12ClN3O3 B5587750 3-(4-chlorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide

3-(4-chlorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No. B5587750
M. Wt: 281.69 g/mol
InChI Key: QOMSXHRADCSJKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. A specific synthesis route for oxadiazole compounds similar to the one includes converting aromatic acids into esters, followed by hydrazides, and finally cyclization to form the oxadiazole ring. Such compounds have been synthesized to explore their biological activities, particularly against enzymes like acetylcholinesterase and butyrylcholinesterase (Rehman et al., 2013).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized using various spectroscopic techniques, including NMR, IR, and mass spectrometry. For instance, crystallographic analysis has been utilized to determine the structure of closely related compounds, offering insights into their conformation and electronic properties (Alaşalvar et al., 2014).

Chemical Reactions and Properties

Oxadiazole derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, they undergo retro-ene reactions in refluxing methanol, leading to the formation of kinetic and thermodynamic products with different stability profiles (Kleier & Pilgram, 1987). Such reactions underscore the reactive nature of the oxadiazole ring and its potential for further chemical modifications.

Physical Properties Analysis

The physical properties of oxadiazole derivatives, including solubility, melting points, and crystalline structure, can be significantly influenced by their substituents. The introduction of chlorophenyl and methoxyethyl groups may affect these properties, altering the compound's behavior in different solvents and its crystallization patterns. These aspects are critical for the compound's application in pharmaceutical formulations and its overall stability.

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are pivotal for their biological activity. The presence of electron-withdrawing or electron-donating groups, like the chlorophenyl and methoxyethyl in the compound of interest, plays a significant role in determining these properties. Such characteristics are essential for understanding the compound's interaction with biological targets and its potential mechanism of action.

For more information on the synthesis, molecular structure, and properties of oxadiazole derivatives and related compounds, the following references provide detailed insights:

properties

IUPAC Name

3-(4-chlorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O3/c1-18-7-6-14-11(17)12-15-10(16-19-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMSXHRADCSJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide

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